Ethyl 2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate
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Overview
Description
Ethyl 2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring, a thiophene ring, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate typically involves multi-step organic reactions. One common method includes:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated indole derivative.
Formation of the Ethyl Ester Group: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the indole or thiophene rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxo derivatives of the indole or thiophene rings.
Reduction: Alcohol derivatives.
Substitution: Functionalized indole or thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((2-(indolin-1-yl)ethyl)amino)-2-oxoacetate: Lacks the thiophene ring, which may result in different biological activities.
Ethyl 2-((2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate: Lacks the indole ring, affecting its chemical reactivity and applications.
Methyl 2-((2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both indole and thiophene rings, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
ethyl 2-[[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]amino]-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-2-23-18(22)17(21)19-12-15(16-8-5-11-24-16)20-10-9-13-6-3-4-7-14(13)20/h3-8,11,15H,2,9-10,12H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTTWWCIBHTXBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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